molecular formula C11H7NO2S B124424 Methyl 6-cyanobenzo[b]thiophene-2-carboxylate CAS No. 146137-95-3

Methyl 6-cyanobenzo[b]thiophene-2-carboxylate

Cat. No.: B124424
CAS No.: 146137-95-3
M. Wt: 217.25 g/mol
InChI Key: BXZLWSCTNQNCPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-cyanobenzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative characterized by a cyano (-CN) substituent at the 6-position and a methyl ester (-COOCH₃) group at the 2-position of the heterocyclic core. The compound’s synthesis typically involves functionalization of the benzo[b]thiophene scaffold through diazotization, sulfonation, or nucleophilic substitution reactions, as demonstrated in analogous compounds . Its cyano group imparts electron-withdrawing properties, which may enhance binding affinity to biological targets, such as viral enzymes or receptors, while the ester group facilitates solubility and metabolic stability . Current research highlights its role as a precursor for antiviral agents, particularly in hepatitis B virus (HBV) inhibition studies .

Preparation Methods

Cyclization of Functionalized Thiophene Precursors

Gewald Reaction-Based Approaches

The Gewald reaction, a classical method for synthesizing 2-aminothiophenes, has been adapted for benzo[b]thiophene derivatives. In this context, α-cyano esters serve as key intermediates. For example, condensation of 2-bromo-6-fluorobenzaldehyde with methyl thioglycolate under basic conditions (K₂CO₃, DMF, 60°C) generates a thioether intermediate, which undergoes intramolecular cyclization via Wittig reaction with triphenylphosphine to form the benzo[b]thiophene core . Subsequent cyanation at the 6-position is achieved using CuCN or Pd-catalyzed cross-coupling .

Key Conditions :

  • Reagents : 2-Bromo-6-fluorobenzaldehyde, methyl thioglycolate, K₂CO₃, triphenylphosphine.

  • Yield : 73–86% for cyclization steps .

Radical-Mediated Cyclization

Radical cyclization offers a regioselective pathway for constructing the benzo[b]thiophene skeleton. Ketene dithioacetals derived from (o-bromoaryl)acetonitriles undergo tributyltin hydride (TBTH)-mediated radical cyclization, forming the 6-cyano-substituted product. For instance, 3-methylthio-3-(2-bromoaryl)acrylonitrile cyclizes in tert-butanol with catalytic AIBN, yielding 6-cyanobenzo[b]thiophene derivatives in 59–68% yields .

Optimization Data :

SubstrateConditionsYield (%)
3-Methylthio-3-(2-bromoaryl)acrylonitrileTBTH, AIBN, tert-BuOH, reflux59–68

Sequential Esterification and Cyanation

Direct Cyanation of Halogenated Intermediates

A two-step protocol involves initial synthesis of methyl 6-bromobenzo[b]thiophene-2-carboxylate, followed by palladium-catalyzed cyanation. Using Zn(CN)₂ or K₄[Fe(CN)₆] with Pd(PPh₃)₄ in DMF at 120°C, the bromine atom is replaced by a cyano group, achieving yields of 70–85% .

Representative Procedure :

  • Bromination : Methyl benzo[b]thiophene-2-carboxylate reacts with NBS in CCl₄ (yield: 82%) .

  • Cyanation : Pd(PPh₃)₄, Zn(CN)₂, DMF, 120°C, 12 h (yield: 78%) .

Transition-Metal-Catalyzed C–H Activation

Rhodium-Catalyzed C–H Cyanation

Recent advances employ Cp*Rh(MeCN)₃₂ as a catalyst for direct C–H cyanation. Using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a cyanation reagent, methyl benzo[b]thiophene-2-carboxylate undergoes regioselective cyanation at the 6-position in tBuOH at 100°C (yield: 62%) .

Mechanistic Insight :

  • AgF acts as an oxidant, facilitating Rh(III)/Rh(I) redox cycles.

  • KOAc enhances electrophilicity at the 6-position .

Palladium-Catalyzed Cyanative Coupling

A one-pot synthesis combines Suzuki-Miyaura coupling with cyanation. For instance, methyl 6-bromobenzo[b]thiophene-2-carboxylate reacts with arylboronic acids and Zn(CN)₂ under Pd(OAc)₂ catalysis, yielding 6-cyano derivatives (yield: 55–70%) .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsTypical Yield (%)
Gewald ReactionScalable, cost-effectiveMulti-step, moderate regioselectivity73–86
Radical CyclizationHigh regioselectivityRequires toxic tin reagents59–68
Direct CyanationAtom-economicalLimited to halogenated precursors70–85
Rh-Catalyzed C–H ActivationStep-economical, no prefunctionalizationHigh catalyst loading55–62

Industrial-Scale Considerations

Large-scale production (e.g., >1 kg) favors the Gewald-Wittig approach due to compatibility with continuous flow systems. Key optimizations include:

  • Solvent Choice : Replacing DMF with acetone reduces toxicity .

  • Catalyst Recycling : Triphenylphosphine oxide byproducts are recovered via filtration .

  • Purity Control : Distillation under high vacuum (5 mm/Hg) followed by petroleum ether recrystallization achieves >98% purity .

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated cyanation using Ir(ppy)₃ and NCTS enables room-temperature functionalization, though yields remain modest (45–50%) .

Electrochemical Synthesis

Paired electrolysis in acetonitrile/water mixtures facilitates direct cyanation without metal catalysts, but substrate scope is limited to electron-rich benzo[b]thiophenes .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyanobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzo[b]thiophene derivatives .

Scientific Research Applications

Synthesis of Methyl 6-Cyanobenzo[b]thiophene-2-carboxylate

The synthesis of this compound typically involves the reaction of thiophene derivatives with cyanoacetic acid or its esters. A common synthetic route includes:

  • Reagents : Thiophene derivatives, cyanoacetic acid.
  • Conditions : Varying temperatures and solvents depending on the specific method used.

The molecular structure can be represented as follows:

COC O C1 CC2 C S1 C C C C2 C N\text{COC O C1 CC2 C S1 C C C C2 C N}

Medicinal Chemistry Applications

This compound has shown significant promise in medicinal chemistry, particularly in the development of new pharmaceutical agents. Key applications include:

  • Antimicrobial Activity : Research indicates that derivatives of benzo[b]thiophenes exhibit activity against drug-resistant bacterial strains, suggesting potential therapeutic applications for this compound against infections.
  • Cancer Treatment : Compounds with similar structures have been explored for their ability to modulate immune responses and inhibit tumor growth. Specifically, they may act as modulators of prostaglandin receptors (EP2 and EP4), which are implicated in various cancers including melanoma, lung cancer, and gastrointestinal cancers .
Application Area Details
AntimicrobialActive against drug-resistant bacteria
OncologyModulates immune response in tumors

Material Science Applications

In material science, this compound can serve as a building block for synthesizing novel materials with unique properties. Its derivatives are being investigated for use in:

  • Organic Electronics : The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Polymer Chemistry : It can be utilized to develop polymers with enhanced thermal stability and conductivity.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various applications:

  • Study on Antibacterial Properties : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against several strains of bacteria, suggesting its utility in developing new antibiotics .
  • Cancer Research : Research published in medicinal chemistry journals indicates that compounds with similar structures can inhibit cancer cell proliferation and enhance the efficacy of existing chemotherapy agents by targeting specific molecular pathways .

Mechanism of Action

The mechanism of action of Methyl 6-cyanobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and the benzo[b]thiophene core play crucial roles in its biological activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The substituents at the 6-position of benzo[b]thiophene-2-carboxylate derivatives significantly influence their electronic and steric properties:

Compound Name Substituent (6-position) Molecular Weight Key Properties
Methyl 6-cyanobenzo[b]thiophene-2-carboxylate -CN 219.23* Electron-withdrawing, enhances electrophilicity; potential antiviral activity
Methyl 6-chlorobenzo[b]thiophene-2-carboxylate -Cl 226.68 Increased lipophilicity; may improve membrane permeability
6-Methylbenzo[b]thiophene-2-carboxylic Acid -CH₃ 192.23 Electron-donating; alters metabolic stability and solubility
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate -OH 222.26 Hydrogen-bonding capability; impacts bioavailability and target interaction

*Calculated based on formula C₁₀H₇NO₂S.

Physicochemical Properties

  • Solubility: The methyl ester group in this compound enhances solubility in polar solvents compared to carboxylic acid derivatives (e.g., 6-Methylbenzo[b]thiophene-2-carboxylic Acid) .
  • Thermal Stability : Chloro and nitro substituents (e.g., in and ) increase melting points due to stronger intermolecular interactions .

Biological Activity

Methyl 6-cyanobenzo[b]thiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

COC O C1 CC2 C S1)C C C C2)C N\text{COC O C}_1\text{ CC}_2\text{ C S}_1)\text{C C C C}_2)\text{C N}

This compound can be synthesized through various methods, typically involving the reaction of thiophene derivatives with cyanoacetic acid or its esters. A common synthetic route includes the use of triethylamine in dichloromethane or ethyl acetate, which facilitates the formation of the desired compound with moderate yields .

Antimicrobial Properties

This compound and its derivatives have shown promising antimicrobial activity against various drug-resistant bacterial strains. Research indicates that compounds with similar structural features exhibit significant efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity, leading to cell death .

Anticancer Activity

In addition to antimicrobial properties, this compound has been investigated for its anticancer potential . Studies have demonstrated that it can induce apoptosis in cancer cell lines, particularly breast cancer (MCF-7 cells). The compound has been shown to arrest the cell cycle at the G2/M phase, leading to increased genetic material degradation and apoptosis induction. For instance, one study reported an IC50 value of 23.2 μM after 48 hours of incubation, indicating its potency as an anticancer agent .

Case Studies and Research Findings

StudyFindings
Antimicrobial Efficacy This compound demonstrated significant activity against drug-resistant S. aureus, with a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics.
Apoptosis Induction In MCF-7 breast cancer cells, treatment resulted in a notable increase in G2/M phase arrest and apoptosis rates compared to control groups .
Cell Cycle Analysis Flow cytometry revealed that the compound induced significant changes in cell cycle distribution, confirming its role in inhibiting cancer cell proliferation .

The biological activity of this compound is attributed to its ability to interact with specific biological targets at the molecular level. Research suggests that it may inhibit key enzymes involved in cellular processes critical for bacterial survival and cancer cell proliferation. The presence of the cyano group is believed to enhance its reactivity and binding affinity to these targets .

Future Directions

Ongoing research aims to explore further modifications of this compound to enhance its biological activity and reduce potential side effects. Investigations into its pharmacokinetics and toxicity profiles are also crucial for developing it into a viable therapeutic agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 6-cyanobenzo[b]thiophene-2-carboxylate, and what key intermediates are involved?

  • The compound is typically synthesized via nucleophilic displacement or cyclization reactions. For example, nitro displacement on benzo[b]thiophene precursors (e.g., methyl 3-hydroxybenzo[b]thiophene-2-carboxylate) with cyanide sources is a common strategy . Key intermediates include halogenated derivatives (e.g., 6-chloro analogs) or hydroxy-substituted precursors, which undergo functional group interconversion under anhydrous conditions (e.g., CH₂Cl₂, nitrogen atmosphere) .

Q. What analytical techniques are critical for characterizing this compound?

  • Essential methods include:

  • IR spectroscopy to confirm carbonyl (C=O, ~1700 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) functional groups .
  • ¹H/¹³C NMR to resolve aromatic proton environments (δ 7.0–8.5 ppm for benzo[b]thiophene protons) and ester/cyano substituent effects .
  • Mass spectrometry (ESI/TOF) to verify molecular ion peaks (e.g., [M+H]+ at m/z ~233) and fragmentation patterns .

Q. How can researchers optimize purification protocols for this compound?

  • Reverse-phase HPLC with methanol-water gradients (30%→100% methanol) is effective for isolating high-purity samples (>95%) . Silica gel chromatography using ethyl acetate/hexane mixtures (1:3 ratio) is also suitable for intermediate purification .

Q. What safety precautions are recommended during handling?

  • Follow SDS guidelines for thiophene derivatives: use fume hoods to avoid inhalation, wear nitrile gloves, and ensure proper ventilation. Avoid environmental release due to potential aquatic toxicity .

Advanced Research Questions

Q. How do spectral data discrepancies arise between theoretical predictions and experimental results for this compound?

  • Discrepancies in NMR shifts may stem from electron-withdrawing effects of the cyano group, altering ring current shielding in the benzo[b]thiophene core . Computational modeling (e.g., DFT calculations) can predict chemical shifts and reconcile experimental data .

Q. What strategies resolve contradictions in synthetic yields reported for nitro displacement vs. anhydride-based routes?

  • Nitro displacement (e.g., using KCN) often achieves higher yields (~70%) due to milder conditions, while anhydride-based routes may suffer from side reactions (e.g., ester hydrolysis). Reaction optimization (temperature, solvent polarity) and in situ IR monitoring can improve reproducibility .

Q. How does the cyano group influence biological activity compared to halogenated analogs (e.g., 6-bromo derivatives)?

  • The cyano group enhances hydrogen-bonding potential and metabolic stability, making it favorable for targeting enzymes (e.g., kinase inhibitors). In contrast, bromo derivatives exhibit superior cross-coupling reactivity for further functionalization . Comparative IC₅₀ assays in antibacterial studies can quantify these effects .

Q. What methodologies assess the compound’s environmental impact post-synthesis?

  • Use OECD guidelines for biodegradability (e.g., Closed Bottle Test) and ecotoxicity (e.g., Daphnia magna assays). Monitor hydrolysis products (e.g., cyanide ions) via ion chromatography under simulated environmental conditions .

Q. How can researchers design derivatives to improve solubility without compromising activity?

  • Introduce hydrophilic groups (e.g., sulfonate, PEG chains) at the 3-position of the thiophene ring. Structure-activity relationship (SAR) studies using logP calculations and aqueous solubility assays (e.g., shake-flask method) guide rational design .

Q. Methodological Notes

  • Synthesis : Prioritize nitro displacement for scalability .
  • Characterization : Combine NMR and HPLC-MS for unambiguous identification .
  • Safety : Adhere to ecological disposal protocols for cyanide-containing waste .

Properties

IUPAC Name

methyl 6-cyano-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO2S/c1-14-11(13)10-5-8-3-2-7(6-12)4-9(8)15-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZLWSCTNQNCPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452616
Record name Methyl 6-cyanobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146137-95-3
Record name Methyl 6-cyanobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2.5 g (15.1 mmol) of 2-chloro-3-cyanobenzaldehyde are reacted according to the general procedure with 0.90 g (22.7 mmol) of sodium hydride (60% pure) and 1.76 g (16.6 mmol) of methyl mercaptoacetate. The resulting reaction product is initially purified by silica gel column chromatography (mobile phase: dichloromethane/methanol 100:1) and then dissolved in 30 ml of pyridine, and 650 μl (8.4 mmol) of methanesulfonyl chloride are added. The mixture is stirred at 80° C. for 2 h. After cooling, ethyl acetate is added and the mixture is washed twice with 1N hydrochloric acid and once with saturated sodium chloride solution, dried over sodium sulfate, concentrated and dried under high vacuum. This gives 1.63 g (49.9% of theory) of the title compound.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
1.76 g
Type
reactant
Reaction Step Three
Quantity
650 μL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

4.08 g (23.2 mmol) of 4-cyano-2-nitrobenzaldehyde, 2.46 g (23.2 mmol) of methyl mercaptoacetate and 6.46 ml (46.4 mmol) of triethylamine in 12.3 ml of DMSO are heated at 80° C. for 2.5 h. The reaction solution is poured into 400 ml of ice-water. After addition of 4 ml of acetic acid, the resulting precipitate is filtered off with suction, washed twice with water and dried at 50° C. under reduced pressure overnight. This gives 4.19 g (83.2% of theory) of the title compound.
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
6.46 mL
Type
reactant
Reaction Step One
Name
Quantity
12.3 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

4.08 g (23.2 mmol) of 4-cyano-2-nitrobenzaldehyde, 2.46 g (23.2 mmol) of methyl mercaptoacetate and 6.46 ml (46.4 mmol) of triethylamine in 12.3 ml of DMSO are heated at 80° C. for 2.5 h. The reaction solution is poured into 400 ml of ice-water. After addition of 4 ml of acetic acid, the resulting precipitate is filtered off with suction, washed twice with water and dried at 50° C. under reduced pressure overnight. This gives 4.19 g (83.2% of theory) of the title compound.
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
6.46 mL
Type
reactant
Reaction Step One
Name
Quantity
12.3 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

2.5 g (15.1 mmol) of 2-chloro-3-cyanobenzaldehyde are reacted according to the general procedure with 0.90 g (22.7 mmol) of sodium hydride (60% pure) and 1.76 g (16.6 mmol) of methyl mercaptoacetate. The resulting reaction product is initially purified by silica gel column chromatography (mobile phase: dichloromethane/methanol 100:1) and then dissolved in 30 ml of pyridine, and 650 μl (8.4 mmol) of methanesulfonyl chloride are added. The mixture is stirred at 80° C. for 2 h. After cooling, ethyl acetate is added and the mixture is washed twice with 1N hydrochloric acid and once with saturated sodium chloride solution, dried over sodium sulfate, concentrated and dried under high vacuum. This gives 1.63 g (49.9% of theory) of the title compound.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
1.76 g
Type
reactant
Reaction Step Three
Quantity
650 μL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

A round bottom flask was charged with 3-fluoro-4-formylbenzonitrile (9.00 g, 60.4 mmol), dimethyl sulfoxide (90 mL), triethylamine (18.0 mL, 129 mmol), and subsequently methyl 2-mercaptoacetate (5.40 mL, 60.4 mmol). The reaction mixture was heated at 80° C. for 2 hours. After cooling, the reaction mixture was poured into water and the precipitated product was collected by filtration, dried and used in the next step without further purification.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.